molecular formula C20H30N2O2S B2655630 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034287-93-7

2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2655630
CAS No.: 2034287-93-7
M. Wt: 362.53
InChI Key: NBIGASWLENTOOU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic acetamide derivative featuring a benzyloxy group attached to the acetamide backbone and a piperidine ring substituted with a thian-4-yl moiety.

Properties

IUPAC Name

2-phenylmethoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c23-20(16-24-15-18-4-2-1-3-5-18)21-14-17-6-10-22(11-7-17)19-8-12-25-13-9-19/h1-5,17,19H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIGASWLENTOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COCC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzyloxy group and the thianyl-piperidinyl intermediate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common reagents used in the synthesis include benzyl alcohol, thian-4-yl piperidine, and acetic anhydride. The reaction is usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound’s structural and functional characteristics are contextualized below against key analogs:

Structural and Functional Comparison

A comparative analysis of molecular features, substituents, and reported activities is summarized in Table 1.

Table 1. Comparative Analysis of 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide and Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
2-(Benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide C₂₁H₂₈N₂O₂S 372.53 g/mol Benzyloxy, thian-4-yl-piperidine Not explicitly reported
2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide C₁₄H₁₉ClN₂O 266.77 g/mol Chloro, benzylpiperidine Intermediate in alkylation reactions
Rilapladib (Lp-PLA2 inhibitor) C₃₄H₃₀F₅N₃O₂S 678.69 g/mol Difluorobenzylthio, quinoline core, trifluoromethyl Lp-PLA2 inhibition (IC₅₀: 0.23 nM)
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 g/mol Naphthyridine core, methoxyethyl-piperidine Atherosclerosis therapy
2-Chloro-N-benzylacetamide C₉H₁₀ClNO 183.64 g/mol Chloro, benzyl Alkylating agent in synthesis
Key Differences and Implications

Core Structure and Substituents :

  • The target compound’s thian-4-yl-piperidine group distinguishes it from simpler chloroacetamides (e.g., ) and larger polycyclic analogs like rilapladib. The sulfur atom in the thian ring may enhance hydrophobic interactions compared to oxygen-containing heterocycles (e.g., tetrahydrofuran in ).
  • Benzyloxy vs. Chloro : The benzyloxy group in the target compound likely increases steric bulk and electron-donating capacity compared to the electron-withdrawing chloro substituent in and . This could reduce reactivity in alkylation reactions but improve metabolic stability .

Biological Activity: While rilapladib and goxalapladib are potent Lp-PLA2 inhibitors with nanomolar efficacy, the target compound’s lack of a polycyclic core (e.g., quinoline or naphthyridine) suggests divergent target profiles. However, the piperidine-thian moiety may facilitate interactions with G-protein-coupled receptors or ion channels, akin to piperidine derivatives in (e.g., fentanyl analogs) .

Synthetic Accessibility :

  • The compound’s synthesis may parallel methods for chloroacetamides (e.g., alkylation of piperidine intermediates with benzyloxy-acetamide halides, as in ). However, the thian-4-yl group’s introduction likely requires specialized sulfur-based cyclization or substitution steps .

Pharmacokinetic Considerations
  • This contrasts with rilapladib’s larger, polar trifluoromethyl-biphenyl group, which may limit CNS uptake .
  • Metabolic Stability : The sulfur atom in the thian ring could undergo oxidation to sulfoxide or sulfone metabolites, a pathway absent in oxygenated analogs like tetrahydrofuran derivatives ().

Biological Activity

2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. It is hypothesized to act as an antagonist or modulator for specific targets, including but not limited to:

  • Muscarinic receptors : Involved in neurotransmission and potential implications in neurological disorders.
  • NF-kappa B pathway : Associated with inflammatory responses and cancer progression.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro assays demonstrated a reduction in cell viability across various cancer cell lines, including breast and lung cancer models. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 (µM) Effect
MDA-MB-231 (breast)1055% viability decrease
A549 (lung)12Induction of apoptosis
HCT116 (colon)8Cell cycle arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Xenograft Models : In vivo studies using xenograft models have confirmed the antitumor efficacy of the compound. Mice treated with the compound exhibited smaller tumor sizes compared to control groups, indicating its potential as a therapeutic agent.
  • Neuroprotective Effects : Preliminary investigations suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Behavioral tests in animal models showed improved cognitive function following treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thian group and piperidine ring have been explored to enhance potency and selectivity towards target receptors.

Modification Effect on Activity
Thian ring substitutionIncreased affinity for receptors
Piperidine ring sizeAltered pharmacokinetics

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